molecular formula C14H22N2 B1376714 1-Benzyl-2-propylpiperazine CAS No. 1343421-57-7

1-Benzyl-2-propylpiperazine

Cat. No.: B1376714
CAS No.: 1343421-57-7
M. Wt: 218.34 g/mol
InChI Key: KFDXSJIZRCQBIZ-UHFFFAOYSA-N
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Description

1-Benzyl-2-propylpiperazine (C₁₄H₂₂N₂) is a piperazine derivative characterized by a benzyl group at the 1-position and a propyl chain at the 2-position of the piperazine ring. Its SMILES notation is CCCCC1CNCCN1CC2=CC=CC=C2, and its InChIKey is KFDXSJIZRCQBIZ-UHFFFAOYSA-N . Collision cross-section (CCS) predictions for its ionized forms range from 165.0 Ų ([M+H]⁺, m/z 219.1856) to 211.4 Ų ([M+Na-2H]⁻, m/z 240.1604), indicating moderate molecular rigidity and polarity .

Properties

IUPAC Name

1-benzyl-2-propylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-2-6-14-11-15-9-10-16(14)12-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDXSJIZRCQBIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CNCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-propylpiperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production of this compound typically involves the use of piperazine derivatives as starting materials. The process may include steps such as hydrogenation, cyclization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-propylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

1-Benzylpiperazine (BZP)

  • Pharmacology: Acts as a stimulant via dopamine/norepinephrine reuptake inhibition .
  • Key Data : Molecular weight 176.26 g/mol, LogP 1.98 (higher lipophilicity than unsubstituted piperazine) .

1-Benzyl-4-methylpiperazine (MBZP)

  • Structure : Benzyl at position 1, methyl at position 3.
  • Pharmacology : Shares stimulant properties with BZP but with reduced potency due to steric hindrance .
  • Key Data : Molecular weight 190.28 g/mol; detected via LC-MS/MS in forensic analyses .

1-(3-Trifluoromethylphenyl)piperazine (TFMPP)

  • Structure : 3-Trifluoromethylphenyl group at position 1.
  • Pharmacology : Serotonin 5-HT₁B/₂C receptor agonist; often combined with BZP for entactogenic effects .
  • Key Data : Molecular weight 230.23 g/mol, LogP 3.12 (high lipophilicity due to -CF₃ group) .

This compound

  • Distinct Features : Propyl chain at position 2 introduces greater steric bulk and lipophilicity (predicted LogP ~2.5–3.0) compared to BZP.
  • Hypothesized Activity: Potential dopaminergic/serotonergic modulation, but untested .

Pharmacological and Physicochemical Comparison

Compound Substituents Molecular Formula Molecular Weight (g/mol) LogP Pharmacological Activity
This compound 1-Benzyl, 2-propyl C₁₄H₂₂N₂ 218.34 ~2.5–3.0* Unknown (structural analog of BZP)
BZP 1-Benzyl C₁₁H₁₆N₂ 176.26 1.98 Dopamine/norepinephrine reuptake inhibition
MBZP 1-Benzyl, 4-methyl C₁₂H₁₈N₂ 190.28 2.15 Stimulant (less potent than BZP)
TFMPP 1-(3-CF₃-phenyl) C₁₁H₁₃F₃N₂ 230.23 3.12 Serotonin receptor agonist
mCPP (1-(3-Cl-phenyl)piperazine) 1-(3-Cl-phenyl) C₁₀H₁₃ClN₂ 196.68 2.40 Anxiolytic, antidepressant

*Predicted based on alkyl chain length and substituent polarity.

Therapeutic Potential and Limitations

Piperazine derivatives are explored for antipsychotic, antidepressant, and anticancer applications due to their scaffold versatility . However:

  • This compound: No therapeutic data; its discontinued commercial status (CymitQuimica, 2025) suggests synthesis or stability issues .

Biological Activity

1-Benzyl-2-propylpiperazine (BP2P) is a piperazine derivative that has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is characterized by a benzyl group and a propyl substituent on the piperazine ring, which contributes to its unique pharmacological profile. This article reviews the biological activities of BP2P, focusing on its interactions with various biological targets, including its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H18N Molecular Weight 202 29 g mol \text{C}_{13}\text{H}_{18}\text{N}\quad \text{ Molecular Weight 202 29 g mol }

1. Antiviral Activity

Research has indicated that piperazine derivatives, including BP2P, exhibit antiviral properties. A study focused on the synthesis and biological evaluation of piperazine derivatives found that certain modifications could enhance antiviral activity against viruses such as HIV-1 and Coxsackievirus B2 (CVB-2). Although BP2P itself was not specifically tested in this context, the structural similarities suggest potential efficacy against viral pathogens due to the presence of the piperazine moiety, which is known for its role in enhancing bioactivity.

CompoundVirus TargetActivity Level
BP2P (hypothetical)HIV-1Moderate
BP2P (hypothetical)CVB-2Moderate

2. Antidepressant and Anxiolytic Effects

The piperazine class of compounds has been associated with antidepressant and anxiolytic effects. The mechanism is often linked to serotonin receptor modulation. For instance, studies have shown that modifications in the piperazine structure can lead to enhanced binding affinity for serotonin receptors, which could translate into improved antidepressant activity.

3. Neuroprotective Properties

Recent investigations into related compounds suggest that BP2P may exhibit neuroprotective properties. A study involving 8-hydroxyquinolylnitrones showed that derivatives with piperazine components could protect neuronal cells from oxidative stress and apoptosis. This suggests a potential application for BP2P in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of BP2P can be influenced by its structural components. The presence of the benzyl group is crucial for receptor binding, while the propyl chain may enhance lipophilicity, facilitating better membrane penetration.

Structural FeatureInfluence on Activity
Benzyl GroupEnhances receptor binding
Propyl ChainIncreases lipophilicity

Case Studies

  • Antiviral Screening : A study synthesized various piperazine derivatives and evaluated their antiviral activity against several strains, including HIV-1. While specific data on BP2P was not available, related compounds demonstrated promising results.
  • Neuroprotection : In models of neurodegeneration, compounds structurally related to BP2P showed reduced amyloid plaque load and improved cognitive function in transgenic mouse models of Alzheimer's disease, indicating potential therapeutic applications for BP2P in neurodegenerative disorders.

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